ATN-224

Description

Properties

IUPAC Name |

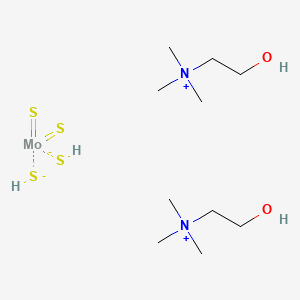

bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWNJZRQQVVVJT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30MoN2O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649749-10-0 | |

| Record name | ATN 224 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649749100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIOMOLIBDATE CHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD57A79R4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ATN-224: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATN-224 (choline tetrathiomolybdate) is a second-generation copper-chelating agent that has demonstrated significant anti-cancer activity in preclinical and clinical studies. Its primary mechanism of action involves the inhibition of the copper-dependent enzyme, superoxide (B77818) dismutase 1 (SOD1). This inhibition disrupts the cellular redox homeostasis, leading to an increase in intracellular reactive oxygen species (ROS), specifically superoxide anions. The accumulation of superoxide triggers a cascade of downstream events, including the modulation of key signaling pathways, ultimately resulting in the inhibition of tumor growth and angiogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-cancer effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism: Copper Chelation and SOD1 Inhibition

This compound is a potent copper chelator that selectively binds to copper ions with high affinity.[1][2] This action directly impacts the activity of copper-dependent enzymes, most notably SOD1.[1][2] SOD1 is a critical enzyme in the cellular antioxidant defense system, responsible for converting superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen.[3][4] By sequestering copper, an essential cofactor for SOD1 activity, this compound effectively inhibits the enzyme's function.[1][2] This leads to an accumulation of superoxide anions within the cancer cells, inducing a state of oxidative stress.[1][2]

The consequences of SOD1 inhibition by this compound are twofold and cell-type dependent. In endothelial cells, the increase in superoxide levels leads to the inhibition of cell proliferation and migration, key processes in angiogenesis.[1][2] In contrast, in tumor cells, the same stimulus induces apoptosis, or programmed cell death.[1][2][4]

Quantitative Data Summary

The efficacy of this compound in inhibiting SOD1 activity and cancer cell proliferation has been quantified across various cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) reported in the literature.

| Cell Line | Assay | IC50 (µM) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation | 1.4 ± 0.3 | [1] |

| Multiple Myeloma (MM1S) | Proliferation | ~5 | [1] |

| Multiple Myeloma (MM1S) | SOD1 Activity | ~0.04 | [1] |

| A431 (Epidermoid Carcinoma) | SOD1 Activity | 0.185 ± 0.065 | [4] |

| A431 (Epidermoid Carcinoma) | Proliferation | 4.5 ± 0.40 | [4] |

Signaling Pathways Affected by this compound

The inhibition of SOD1 and the subsequent increase in superoxide levels by this compound trigger a cascade of events that modulate several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of ERK Phosphorylation

One of the key downstream effects of this compound-mediated SOD1 inhibition is the suppression of the extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] Growth factors such as VEGF and FGF-2 normally activate ERK1/2, promoting cell proliferation and survival.[1] The increased superoxide levels resulting from this compound treatment interfere with this activation, leading to reduced phosphorylation of ERK1/2.[1][2] This inhibition of ERK signaling contributes significantly to the anti-proliferative and anti-angiogenic effects of this compound.[1]

Induction of Apoptosis in Tumor Cells

In contrast to its cytostatic effect on endothelial cells, this compound induces apoptosis in a variety of tumor cell lines.[1][4] The accumulation of superoxide and subsequent oxidative stress are believed to be the primary triggers for this apoptotic response.[1] This can involve both caspase-dependent and -independent pathways. Evidence suggests that this compound can induce the release of apoptosis-inducing factor (AIF) from the mitochondria, leading to caspase-independent cell death.[5] Furthermore, in some cancer types, this compound-induced oxidative stress leads to the activation of p38 MAPK, which in turn downregulates the anti-apoptotic protein Mcl-1, thereby promoting apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assay

-

Principle: To determine the effect of this compound on the growth and proliferation of cancer and endothelial cells.

-

Methodology:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting.

-

For MTT assays, incubate the cells with MTT solution, followed by solubilization of the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

-

Superoxide Dismutase 1 (SOD1) Activity Assay

-

Principle: To measure the enzymatic activity of SOD1 in cell lysates following treatment with this compound.

-

Methodology:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and prepare cell lysates.

-

Use a commercial SOD assay kit or a standard method, such as the cytochrome c reduction assay.

-

In the cytochrome c reduction assay, xanthine (B1682287) and xanthine oxidase are used to generate superoxide radicals, which reduce cytochrome c.

-

SOD1 in the cell lysate will compete for the superoxide radicals, thereby inhibiting the reduction of cytochrome c.

-

Monitor the change in absorbance of cytochrome c over time to determine the rate of inhibition.

-

Calculate the SOD1 activity relative to an untreated control.

-

Western Blot Analysis for ERK Phosphorylation

-

Principle: To detect the levels of phosphorylated (active) and total ERK1/2 proteins in cell lysates.

-

Methodology:

-

Treat cells with this compound for the indicated time, followed by stimulation with a growth factor (e.g., VEGF or FGF-2) for a short period.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-ERK1/2 and total ERK1/2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Apoptosis Assays

-

Principle: To quantify the extent of apoptosis induced by this compound in cancer cells.

-

Methodology (Caspase-3 Activity):

-

Treat cells with this compound.

-

Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate.

-

Measure the fluorescence intensity, which is proportional to the caspase-3 activity.

-

-

Methodology (Propidium Iodide Staining):

-

Treat cells with this compound.

-

Harvest the cells and stain with propidium (B1200493) iodide (PI), a fluorescent dye that enters cells with compromised membranes.

-

Analyze the cells by flow cytometry to quantify the percentage of PI-positive (dead) cells.

-

Conclusion

This compound represents a promising anti-cancer therapeutic with a well-defined mechanism of action centered on copper chelation and subsequent SOD1 inhibition. This leads to a profound disruption of the cellular redox environment, selectively inducing apoptosis in tumor cells and inhibiting angiogenesis. The downstream effects on critical signaling pathways, such as the ERK pathway, further contribute to its anti-neoplastic activity. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

ATN-224: A Technical Guide to its Antiangiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-224, a second-generation tetrathiomolybdate (B108656) analogue, has emerged as a promising agent in the field of antiangiogenic cancer therapy. Its unique mechanism of action, centered on copper chelation and the subsequent inhibition of key enzymatic and signaling pathways, offers a multi-faceted approach to disrupting tumor neovascularization. This technical guide provides an in-depth overview of the antiangiogenic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Copper Chelation and SOD1 Inhibition

This compound, chemically known as choline (B1196258) tetrathiomolybdate, is a high-affinity copper-binding agent.[1][2] This primary function sets off a cascade of events that ultimately inhibit angiogenesis. The central target of this compound's antiangiogenic activity is the copper-dependent enzyme, superoxide (B77818) dismutase 1 (SOD1).[3]

By chelating copper, this compound effectively removes the essential cofactor required for SOD1 activity.[3] This inhibition of SOD1 leads to an increase in the intracellular levels of superoxide anions (O2⁻).[3] This elevation in reactive oxygen species (ROS) disrupts cellular signaling, leading to the inhibition of endothelial cell proliferation and the attenuation of angiogenesis in vivo.[3] While this compound induces apoptosis in tumor cells, it inhibits endothelial cell proliferation without causing cell death.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of this compound.

Table 1: In Vitro Antiangiogenic Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 for Proliferation Inhibition | Human Umbilical Vein Endothelial Cells (HUVEC) | 1.4 ± 0.3 µmol/L | [5] |

| Inhibition of SOD1 in A431 cells | A431 | 185 ± 65 nM | [6] |

| Inhibition of proliferation in A431 cells | A431 | 4.5 ± 0.40 µM | [6] |

Table 2: Phase I Clinical Trial of this compound in Advanced Solid Tumors

| Parameter | Value | Reference |

| Number of Patients | 18 | [7] |

| Maximum Tolerated Dose (MTD) | 300 mg/day | [7] |

| Dose-Limiting Toxicity at 330 mg/day | Grade 3 Fatigue | [7] |

| Median Time to Target Ceruloplasmin Level | 21 days | [7] |

| Reduction in RBC SOD1 Activity | > 90% | [7] |

| Patients with Stable Disease > 6 months | 2 | [7] |

Table 3: Phase II Clinical Trial of this compound in Biochemically Recurrent Prostate Cancer

| Parameter | Low Dose (30 mg/day) | High Dose (300 mg/day) | Reference |

| Number of Patients | 24 | 23 | [1] |

| PSA Progression-Free at 24 weeks | 59% (14 of 27 evaluable) | 45% (6 of 25 evaluable) | [1][8] |

| Median PSA Progression-Free Survival | 30 weeks | 26 weeks | [1] |

| Significant Mean PSA Slope Decrease | Yes (P = 0.006) | No | [1] |

| Significant Mean PSADT Increase | Yes (P = 0.032) | No | [1] |

Key Signaling Pathways Affected by this compound

This compound's inhibition of SOD1 initiates a signaling cascade that affects multiple pathways crucial for angiogenesis.

Inhibition of the ERK Signaling Pathway

The increase in superoxide anions following SOD1 inhibition by this compound leads to the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation.[3] This is a key downstream signaling molecule for pro-angiogenic growth factors like FGF-2 and VEGF.[2] The inhibition of ERK phosphorylation contributes to the suppression of endothelial cell proliferation.

Modulation of the NF-κB Signaling Pathway

Constitutive activation of the NF-κB signaling pathway is a survival mechanism for many cancer cells and promotes the expression of pro-angiogenic factors. This compound has been shown to suppress the NF-κB signaling cascade. This inhibition is thought to occur through the modulation of IκBα phosphorylation, preventing the nuclear translocation of NF-κB and subsequent transcription of target genes.

References

- 1. A non-comparative randomized phase II study of 2 doses of this compound, a copper/zinc superoxide dismutase inhibitor, in patients with biochemically recurrent hormone-naïve prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Copper binding by tetrathiomolybdate attenuates angiogenesis and tumor cell proliferation through the inhibition of superoxide dismutase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pnas.org [pnas.org]

- 7. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

ATN-224: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-224, a second-generation tetrathiomolybdate (B108656) analogue, has emerged as a promising anti-cancer agent due to its unique mechanism of action targeting the tumor microenvironment (TME). As a potent copper chelator, this compound primarily exerts its effects through the inhibition of copper-dependent enzymes, most notably superoxide (B77818) dismutase 1 (SOD1). This inhibition triggers a cascade of events that collectively suppress tumor growth and angiogenesis. This technical guide provides an in-depth analysis of this compound's effects on the TME, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols.

Core Mechanism of Action: Copper Chelation and SOD1 Inhibition

This compound's primary mode of action is its high affinity for copper, leading to the chelation of this essential metal ion. This copper depletion directly impacts the activity of copper-dependent enzymes, with SOD1 being a principal target. SOD1 is a crucial enzyme in the cellular antioxidant defense system, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. By inhibiting SOD1, this compound disrupts the delicate redox balance within both tumor and endothelial cells, leading to distinct downstream effects that are detrimental to tumor progression.

In tumor cells, the inhibition of SOD1 leads to an accumulation of superoxide anions, inducing oxidative stress and subsequently triggering apoptosis.[1][2] In contrast, in endothelial cells, SOD1 inhibition also increases superoxide levels but primarily results in the suppression of proliferation and the attenuation of angiogenesis, a critical process for tumor growth and metastasis.[1][2]

Quantitative Effects of this compound on the Tumor Microenvironment

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | IC50 / EC50 | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | Inhibition of FGF-2 stimulated proliferation | 1.4 ± 0.3 µmol/L | [3] |

| A431 (human epidermoid carcinoma) | Proliferation Assay | Inhibition of proliferation | 4.5 ± 0.40 µM | [4] |

| A431 (human epidermoid carcinoma) | SOD1 Activity Assay | Inhibition of SOD1 activity | 185 ± 65 nM | [4] |

| WEHI7.2 (murine thymic lymphoma) | Viability Assay | Decrease in viable cells | 3.17 ± 0.27 nM | [5] |

| Hb12 (oxidative stress resistant WEHI7.2 variant) | Viability Assay | Decrease in viable cells | 5.84 ± 0.34 nM | [5] |

| 200R (oxidative stress resistant WEHI7.2 variant) | Viability Assay | Decrease in viable cells | 5.25 ± 0.32 nM | [5] |

| DU145 (human prostate carcinoma) | SOD1 Activity Assay | Inhibition of intracellular SOD1 activity | 10.96 µM | [6] |

| RWPE-1 (human prostate epithelial) | SOD1 Activity Assay | Inhibition of intracellular SOD1 activity | 7.91 µM | [6] |

| DU145 (human prostate carcinoma) | Catalase Activity Assay | Inhibition of intracellular catalase activity | 31.73 µM | [6] |

| RWPE-1 (human prostate epithelial) | Catalase Activity Assay | Inhibition of intracellular catalase activity | 50.15 µM | [6] |

Table 2: Clinical and In Vivo Data for this compound

| Study Type | Model | Parameter | Dosage | Result | Reference |

| Phase I Clinical Trial | Advanced Solid Tumors | Maximum Tolerated Dose | 300 mg/d (loading dose) | Well-tolerated | [1] |

| Phase I Clinical Trial | Advanced Solid Tumors | Ceruloplasmin Reduction | 300 mg/d | Median time to target: 21 days | [1] |

| Phase I Clinical Trial | Advanced Solid Tumors | RBC SOD1 Activity | 300 mg/d | >90% reduction | [1] |

| Phase I Clinical Trial | Advanced Solid Tumors | Circulating Endothelial Cells | 300 mg/d | Significant reduction | [1] |

| Preclinical | Bonnet Macaques | Endothelial Progenitor Cells | Not specified | Profound and reversible decrease | [7] |

| Preclinical | Murine Model of Refractory Myeloma | Tumor Growth | 15 mg/kg and 50 mg/kg per day | Marked inhibition |

Signaling Pathways Modulated by this compound

This compound's inhibition of SOD1 leads to the modulation of several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A key pathway affected is the Extracellular signal-regulated kinase (ERK) pathway. In endothelial cells, this compound-mediated SOD1 inhibition prevents the phosphorylation of ERK1/2, which is a crucial step in signaling cascades initiated by growth factors like FGF-2 and VEGF.[4] This disruption of ERK signaling contributes to the anti-proliferative and anti-angiogenic effects of this compound.

Caption: this compound signaling pathway in endothelial cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the study of this compound.

In Vitro HUVEC Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of human umbilical vein endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Recombinant human FGF-2

-

96-well plates

-

MTT reagent

-

DMSO

-

Microplate reader

Protocol:

-

Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM-2 supplemented with 2% FBS.

-

Allow cells to adhere for 24 hours.

-

Starve the cells in serum-free EGM-2 for 4-6 hours.

-

Treat the cells with varying concentrations of this compound for 48 hours.

-

Stimulate proliferation by adding 10 ng/mL of FGF-2 to each well (except for negative controls).

-

Incubate for an additional 16-24 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the FGF-2-stimulated control.

References

- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 2. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 4. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

ATN-224: A Copper Chelator Targeting Oxidative Stress in Hematological Malignancies

An In-depth Technical Guide

Executive Summary

ATN-224 (choline tetrathiomolybdate) is a second-generation, orally bioavailable copper chelator that has demonstrated significant preclinical and clinical interest as a therapeutic agent for various cancers, including hematological malignancies. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the methodologies used to evaluate its effects. By targeting copper-dependent enzymes, this compound disrupts cellular redox homeostasis, leading to selective cell death in cancer cells, which often exhibit a heightened basal level of oxidative stress compared to their normal counterparts. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanism of Action: Dual Targeting of SOD1 and Cytochrome c Oxidase

This compound exerts its anticancer effects primarily through the chelation of copper, a critical cofactor for several enzymes involved in cellular proliferation and survival. The principal targets of this compound in the context of hematological malignancies are Superoxide (B77818) Dismutase 1 (SOD1) and Cytochrome c Oxidase (CcOX).[1]

-

Inhibition of Superoxide Dismutase 1 (SOD1): SOD1 is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. By chelating the copper ion at the active site of SOD1, this compound inhibits its activity.[2][3] This leads to an accumulation of superoxide anions, potent reactive oxygen species (ROS), which in turn react with nitric oxide to form highly cytotoxic peroxynitrite.[1] This peroxynitrite-dependent cell death is a hallmark of this compound's activity in hematological cancer cells.[1]

-

Inhibition of Cytochrome c Oxidase (CcOX): CcOX, the terminal enzyme of the mitochondrial respiratory chain, is another copper-dependent enzyme. This compound treatment leads to a decrease in CcOX activity, resulting in mitochondrial dysfunction and a reduction in the mitochondrial membrane potential (ΔΨm).[1] This disruption of mitochondrial function contributes to the overall cytotoxic effect of the drug.

The dual inhibition of SOD1 and CcOX creates a state of overwhelming oxidative stress that cancer cells, already operating at a higher basal level of ROS, cannot overcome, leading to apoptosis or other forms of cell death.[1] Notably, the concentration of this compound required to induce cell death is proportional to the cellular levels of SOD1.[1]

Signaling Pathways and Cellular Processes Modulated by this compound

The inhibition of SOD1 by this compound has downstream effects on several signaling pathways crucial for cancer cell survival and proliferation.

-

ERK1/2 Signaling: this compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in response to growth factors.[2][4] The accumulation of superoxide anions due to SOD1 inhibition is thought to be responsible for this effect.[2][3]

-

PDGF Receptor Downregulation: In certain cancer cell types, this compound treatment can lead to the downregulation of the Platelet-Derived Growth Factor (PDGF) receptor.[4]

-

Apoptosis Induction: In tumor cells, the inhibition of SOD1 by this compound leads to the induction of apoptosis.[2][3] In some contexts, such as in Diffuse Large B-cell Lymphoma (DLBCL), this compound can induce a caspase-independent form of cell death involving the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[5][6]

-

Anti-Angiogenic Effects: By inhibiting SOD1 in endothelial cells, this compound can suppress their proliferation and attenuate angiogenesis, the formation of new blood vessels that is essential for tumor growth.[2][3]

Below is a graphical representation of the core mechanism of action of this compound.

Preclinical Efficacy in Hematological Malignancies

This compound has demonstrated potent cytotoxic effects against a range of hematological malignancy cell lines and primary patient samples.

In Vitro Efficacy

The following table summarizes the 50% effective concentration (EC50) values of this compound in various murine lymphoma cell lines after 48-72 hours of treatment.

| Cell Line | Description | EC50 (nM) | Reference |

| WEHI7.2 | Murine T-cell lymphoma (parental) | 3.17 ± 0.27 | [7] |

| Hb12 | WEHI7.2 variant (oxidative stress resistant) | 5.84 ± 0.34 | [7] |

| 200R | WEHI7.2 variant (oxidative stress resistant) | 5.25 ± 0.32 | [7] |

This compound also induces peroxynitrite-dependent cell death in human hematological malignancy cell lines, including the histiocytic lymphoma U937 and the acute T-cell lymphoblastic leukemia Molt-4 cells, with EC50 values of 16 nM and 30 nM, respectively. Furthermore, nanomolar concentrations of this compound have been shown to decrease the viability of primary B-cell acute lymphoblastic leukemia (B-ALL) patient samples.[1] In diffuse large B-cell lymphoma (DLBCL) cell lines (SUDHL-4, SUDHL-8, and SUDHL-10), nanomolar concentrations of this compound also effectively decreased the number of viable cells.

In Vivo Studies

While detailed in vivo studies specifically for hematological malignancies are not as extensively published as in vitro data, the anti-angiogenic properties of this compound, demonstrated in Matrigel plug models, suggest a potential to inhibit tumor growth in vivo by restricting blood supply.[2][3] Further preclinical studies in xenograft or syngeneic models of leukemia and lymphoma are warranted to fully elucidate the in vivo efficacy of this compound in these diseases.

Clinical Evaluation

A Phase I clinical trial of this compound was conducted in patients with advanced solid tumors, providing valuable insights into its safety, tolerability, and pharmacodynamics.[8][9][10]

| Parameter | Finding | Reference |

| Patient Population | 18 patients with advanced solid tumors | [8][9][10] |

| Maximum Tolerated Dose (MTD) | 300 mg/day (loading dose) | [8][9][10] |

| Dose-Limiting Toxicity (DLT) | Grade 3 fatigue at 330 mg/day | [8][9][10] |

| Other Toxicities at MTD | Grade 3 anemia, grade 3 neutropenia, fatigue, sulfur eructation | [8][9][10] |

| Pharmacodynamic Effects | >90% reduction in red blood cell SOD1 activity | [8][9][10] |

| Clinical Activity | Stable disease for >6 months in 2 patients | [8][9] |

An abstract from a scientific meeting reported on a Phase I study of this compound in patients with advanced hematologic malignancies, indicating its clinical investigation in this specific patient population. However, full published results from this trial are not yet widely available.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

SOD1 Activity Assay

This assay measures the enzymatic activity of SOD1 in cell lysates.

Protocol:

-

Cell Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse cells in an appropriate lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100, 5 mM 2-mercaptoethanol, and protease inhibitors).[11][12]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total cellular proteins.

-

-

Assay Procedure (using a commercial kit, e.g., from Sigma-Aldrich or Cayman Chemical):

-

Prepare a working solution of a water-soluble tetrazolium salt (WST-1) and an enzyme solution (e.g., xanthine oxidase).

-

Add the cell lysate to a 96-well plate.

-

Initiate the reaction by adding the enzyme working solution, which generates superoxide radicals.

-

The superoxide radicals reduce the WST-1 to a formazan (B1609692) dye, which can be measured spectrophotometrically (e.g., at 450 nm).

-

SOD1 in the cell lysate will compete for the superoxide radicals, thereby inhibiting the colorimetric reaction.

-

The rate of inhibition is proportional to the SOD1 activity in the sample.

-

A standard curve using known concentrations of SOD1 can be used to quantify the activity in the samples.

-

Cytochrome c Oxidase (CcOX) Activity Assay

This assay measures the activity of CcOX, a key enzyme in the mitochondrial respiratory chain.

Protocol (based on a commercial kit, e.g., Sigma-Aldrich CYTOCOX1): [13]

-

Mitochondria Isolation (Optional but Recommended):

-

Isolate mitochondria from cells or tissues using differential centrifugation or a commercial kit.

-

-

Substrate Preparation:

-

Prepare a solution of ferrocytochrome c by reducing ferricytochrome c with a reducing agent like dithiothreitol (B142953) (DTT).[13]

-

-

Assay Procedure:

-

Add the mitochondrial preparation or cell lysate to a cuvette or 96-well plate containing assay buffer.

-

Initiate the reaction by adding the ferrocytochrome c substrate.

-

CcOX will oxidize the ferrocytochrome c to ferricytochrome c.

-

Monitor the decrease in absorbance at 550 nm over time using a spectrophotometer. The rate of decrease is proportional to the CcOX activity.[13]

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) and flow cytometry to assess changes in ΔΨm.

Protocol:

-

Cell Preparation:

-

Culture cells to the desired density and treat with this compound or a vehicle control for the specified time.

-

-

TMRM Staining:

-

Prepare a working solution of TMRM in a suitable buffer (e.g., PBS or cell culture medium) at a final concentration typically in the range of 20-200 nM.[14][15] The optimal concentration should be determined empirically for each cell type.

-

Resuspend the cells in the TMRM-containing medium and incubate for 15-30 minutes at 37°C, protected from light.[15][16]

-

-

Flow Cytometry Analysis:

-

After incubation, wash the cells with PBS to remove excess dye.

-

Resuspend the cells in a suitable buffer for flow cytometry analysis.

-

Analyze the cells using a flow cytometer with an appropriate laser for excitation (e.g., 488 nm or 561 nm) and an emission filter for TMRM (e.g., ~575-585 nm).[16]

-

A decrease in TMRM fluorescence intensity in this compound-treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

-

As a positive control for depolarization, cells can be treated with a mitochondrial uncoupler such as CCCP.[16]

-

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Preparation:

-

Treat cells with this compound or a vehicle control.

-

Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add additional 1X Annexin V binding buffer to the cells.

-

Analyze the stained cells by flow cytometry as soon as possible.

-

Use appropriate excitation lasers (e.g., 488 nm) and emission filters for the chosen fluorochromes (e.g., FITC and PI).

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative / PI-positive: Primarily necrotic cells.

-

-

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for hematological malignancies by exploiting their inherent vulnerability to oxidative stress. Its dual mechanism of inhibiting SOD1 and CcOX leads to a significant increase in cytotoxic reactive oxygen species and mitochondrial dysfunction, ultimately resulting in cancer cell death. The preclinical data in various leukemia and lymphoma models are encouraging. While early clinical data in solid tumors have established a safety profile, further dedicated clinical trials in hematological malignancies are crucial to determine its therapeutic potential in this setting. Future research should focus on identifying predictive biomarkers of response to this compound, exploring rational combination therapies with other anticancer agents, and conducting robust in vivo studies in relevant animal models of leukemia and lymphoma.

References

- 1. kumc.edu [kumc.edu]

- 2. Cytochrome c Oxidase Assay Kit - Creative BioMart [creativebiomart.net]

- 3. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abscience.com.tw [abscience.com.tw]

- 7. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3hbiomedical.com [3hbiomedical.com]

- 10. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assaygenie.com [assaygenie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. 122.114.14.118:8000 [122.114.14.118:8000]

Beyond SOD1: An In-depth Technical Guide to the Molecular Targets of ATN-224

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-224, a second-generation tetrathiomolybdate (B108656) analog, is a copper-chelating agent that has demonstrated anti-angiogenic and anti-tumor properties. While its inhibitory effect on copper-zinc superoxide (B77818) dismutase (SOD1) is well-documented, a growing body of evidence reveals that the therapeutic potential of this compound extends to a broader range of molecular targets. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond SOD1, detailing its effects on key cellular components and signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Core Molecular Targets and Pathways Affected by this compound

This compound exerts its pleiotropic effects primarily through copper chelation, which in turn disrupts the function of various copper-dependent enzymes and signaling cascades. The principal molecular targets identified to date, beyond SOD1, include Cytochrome c oxidase (CcOX) and the ERK signaling pathway. Furthermore, this compound indirectly modulates the expression and activity of proteins involved in apoptosis and cellular stress responses, such as the Bcl-2 family member Mcl-1, the transcription factor NF-κB, and the stress-responsive genes Heme Oxygenase-1 (HO-1) and Aquaporin-1 (AQP1).

Cytochrome c Oxidase (CcOX)

Cytochrome c oxidase, the terminal enzyme of the mitochondrial respiratory chain, is a copper-dependent enzyme crucial for cellular energy production. This compound has been shown to inhibit CcOX activity, leading to mitochondrial dysfunction. While a precise IC50 value for direct inhibition of purified CcOX by this compound is not consistently reported in the literature, studies have demonstrated that treatment with this compound can abolish CcOX activity in cell-based assays[1]. This inhibition of CcOX contributes to a decrease in the mitochondrial membrane potential[1].

Signaling Pathway: Mitochondrial Respiration

Caption: this compound inhibits Cytochrome c Oxidase by chelating its copper cofactor.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to inhibit the phosphorylation of ERK1/2 in a dose- and time-dependent manner. The IC50 for the inhibition of FGF-2-induced ERK1/2 phosphorylation by this compound is reported to be between 1.25 and 2.5 μM[2]. This inhibitory effect is a consequence of SOD1 inhibition, which leads to an increase in superoxide radicals and subsequent downstream effects on the ERK signaling cascade.

Signaling Pathway: ERK Inhibition

Caption: this compound indirectly inhibits ERK phosphorylation.

Mcl-1 (Myeloid Cell Leukemia 1)

Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. While this compound does not directly bind to Mcl-1, it has been shown to induce the degradation of this protein. This effect is likely a downstream consequence of the cellular stress induced by this compound, including mitochondrial dysfunction and oxidative stress. Quantitative western blot analyses are required to determine the precise dose- and time-dependent effects of this compound on Mcl-1 protein levels.

Logical Relationship: Mcl-1 Degradation

Caption: this compound induces cellular stress, leading to Mcl-1 degradation.

Nuclear Factor-kappa B (NF-κB) Signaling

NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. The activity of the NF-κB pathway is dependent on copper availability. By chelating copper, this compound can inhibit NF-κB activation and its subsequent translocation to the nucleus. The precise mechanism and quantitative effects of this compound on NF-κB DNA binding activity require further investigation using techniques such as the Electrophoretic Mobility Shift Assay (EMSA).

Signaling Pathway: NF-κB Inhibition

Caption: this compound inhibits NF-κB activation by chelating copper.

Heme Oxygenase-1 (HO-1) and Aquaporin-1 (AQP1)

This compound treatment has been shown to upregulate the expression of the stress-responsive gene HO-1 and downregulate the expression of the water channel protein AQP1. These changes in gene expression are likely part of the cellular response to the oxidative stress induced by this compound. Quantitative real-time PCR (qPCR) is the standard method to quantify these changes in mRNA levels in a dose-dependent manner.

Quantitative Data Summary

| Target/Process | Parameter | Value | Cell Line/System | Reference |

| SOD1 Activity | % Reduction | > 90% | Red Blood Cells (in vivo) | [3] |

| HUVEC Proliferation | IC50 | 1.4 ± 0.3 µM | Human Umbilical Vein Endothelial Cells | [4] |

| ERK1/2 Phosphorylation | IC50 (FGF-2 induced) | 1.25 - 2.5 µM | Human Umbilical Vein Endothelial Cells | [2] |

| Cytochrome c Oxidase Activity | Effect | Abolished | WEHI7.2 Lymphoma Cells | [1] |

| Mitochondrial Membrane Potential | % Decrease | ~60% | WEHI7.2 Lymphoma Cells | [1] |

| Cell Viability (Lymphoma) | EC50 | 3.17 - 5.84 nM | WEHI7.2 and variant cell lines | [1] |

Detailed Experimental Protocols

Cytochrome c Oxidase Activity Assay

Principle: This colorimetric assay measures the activity of CcOX by monitoring the oxidation of reduced cytochrome c, which results in a decrease in absorbance at 550 nm.

Workflow:

Caption: Workflow for the Cytochrome c Oxidase activity assay.

Methodology:

-

Isolate mitochondria from cells or tissues using a commercially available kit or standard differential centrifugation methods.

-

Prepare the assay buffer (e.g., 10 mM Tris-HCl, pH 7.0, containing 120 mM KCl).

-

Prepare a fresh solution of reduced cytochrome c by reducing cytochrome c with a reducing agent like dithiothreitol (B142953) (DTT).

-

Pre-incubate the isolated mitochondria with various concentrations of this compound for a specified time.

-

Initiate the reaction by adding the reduced cytochrome c to the mitochondrial suspension.

-

Immediately monitor the decrease in absorbance at 550 nm over time using a spectrophotometer with kinetic reading capabilities.

-

Calculate the rate of cytochrome c oxidation to determine CcOX activity.

Western Blot for Mcl-1 and Phospho-ERK

Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Workflow:

Caption: Workflow for Western Blot analysis.

Methodology:

-

Culture cells and treat with a range of this compound concentrations for various time points.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Mcl-1 or phospho-ERK.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

Principle: EMSA is used to detect protein-DNA interactions. A labeled DNA probe containing the consensus binding site for the transcription factor of interest (NF-κB) is incubated with nuclear extracts. If the protein is present and active, it will bind to the probe, causing a shift in its migration on a non-denaturing gel.

Workflow:

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

-

Treat cells with this compound.

-

Prepare nuclear extracts from the treated cells.

-

Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Labeling can be done with 32P or a non-radioactive label like biotin (B1667282) or a fluorescent dye.

-

Incubate the labeled probe with the nuclear extracts in a binding buffer.

-

Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Detect the location of the probe by autoradiography (for 32P) or by appropriate imaging for non-radioactive labels. A "shifted" band indicates the presence of an active NF-κB-DNA complex.

Quantitative Real-Time PCR (qPCR) for HO-1 and AQP1

Principle: qPCR is a highly sensitive technique used to quantify mRNA levels. It involves reverse transcribing RNA into cDNA, followed by amplification of the target cDNA in the presence of a fluorescent dye or probe that allows for real-time monitoring of the amplification process.

Workflow:

Caption: Workflow for Quantitative Real-Time PCR (qPCR).

Methodology:

-

Treat cells with various concentrations of this compound.

-

Extract total RNA from the cells using a commercial kit or a standard protocol (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

-

Set up the qPCR reaction using a qPCR master mix, cDNA template, and specific primers for HO-1, AQP1, and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression of HO-1 and AQP1 in this compound-treated samples compared to control samples.

Conclusion

This compound is a multi-targeted agent whose therapeutic effects are not solely attributable to the inhibition of SOD1. Its ability to disrupt mitochondrial function through the inhibition of Cytochrome c oxidase, modulate key signaling pathways such as ERK and NF-κB, and induce the degradation of the anti-apoptotic protein Mcl-1 highlights its complex mechanism of action. Furthermore, its influence on the expression of stress-related genes like HO-1 and AQP1 underscores its broad impact on cellular homeostasis. A thorough understanding of these off-target effects is crucial for the rational design of future clinical trials and the development of combination therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further elucidate the multifaceted pharmacology of this compound and unlock its full therapeutic potential.

References

- 1. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of ATN-224: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATN-224, or choline (B1196258) tetrathiomolybdate, is a second-generation, orally bioavailable copper chelator that has demonstrated significant anti-tumor and anti-angiogenic activity in preclinical and clinical studies. Its primary mechanism of action involves the inhibition of copper-dependent enzymes, most notably superoxide (B77818) dismutase 1 (SOD1) and cytochrome c oxidase (CcOX). This dual targeting disrupts cellular redox balance and mitochondrial function, leading to increased oxidative stress and subsequent apoptosis in tumor cells, as well as inhibition of endothelial cell proliferation and angiogenesis. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

Pharmacokinetics

Limited quantitative pharmacokinetic data for this compound is publicly available. However, a Phase I clinical trial in patients with advanced solid tumors provides some insights into its clinical pharmacology.

Table 1: Clinical Pharmacokinetic and Dosing Information for this compound

| Parameter | Value | Notes |

| Route of Administration | Oral | |

| Maximum Administered Dose | 330 mg/day | Grade 3 fatigue was the dose-limiting toxicity. |

| Maximum Tolerated Dose (MTD) | 300 mg/day | |

| Dosing Regimen (Phase II Recommended) | 300 mg/day loading dose for 2 weeks, followed by a titrated maintenance dose. | Titration is based on achieving and maintaining target serum ceruloplasmin levels. |

| Time to Target Ceruloplasmin | Median of 21 days | At the MTD of 300 mg/day. |

| Effect of Proton Pump Inhibitors | Greater absorption of this compound and more rapid reduction in ceruloplasmin. | Co-administration may enhance bioavailability. |

Pharmacodynamics

The pharmacodynamic effects of this compound are centered around its ability to chelate copper, thereby inhibiting key copper-dependent enzymes involved in tumorigenesis and angiogenesis.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism:

-

Copper Chelation : this compound is a high-affinity copper-binding agent.

-

Inhibition of Superoxide Dismutase 1 (SOD1) : By chelating copper, this compound inhibits the activity of SOD1, a critical enzyme in the cellular antioxidant defense system. This leads to an increase in intracellular superoxide anions.

-

Inhibition of Cytochrome c Oxidase (CcOX) : this compound also targets and inhibits CcOX, a key component of the mitochondrial electron transport chain. This disrupts mitochondrial function and contributes to cellular stress.

-

Induction of Oxidative Stress and Peroxynitrite-Dependent Cell Death : The inhibition of SOD1 and CcOX leads to an accumulation of reactive oxygen species (ROS), including superoxide and peroxynitrite, which induces cell death, particularly in malignant cells.

-

Anti-Angiogenic Effects : this compound inhibits the proliferation of endothelial cells and attenuates angiogenesis in vivo. This is mediated, at least in part, by the inhibition of SOD1 and the subsequent downstream effects on signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway.

-

Induction of Apoptosis in Tumor Cells : In contrast to its cytostatic effect on endothelial cells, this compound induces apoptosis in tumor cells.

Figure 1: Signaling pathway of this compound's mechanism of action.

Pharmacodynamic Biomarkers

Several biomarkers have been utilized to monitor the biological activity of this compound in clinical and preclinical settings.

Table 2: Pharmacodynamic Biomarkers for this compound Activity

| Biomarker | Effect of this compound | Tissue/Fluid | Reference |

| Serum Ceruloplasmin | Decrease | Serum | |

| Red Blood Cell (RBC) SOD1 Activity | >90% reduction | Red Blood Cells | |

| Circulating Endothelial Cells (CECs) | Significant reduction | Blood |

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not always fully published. The following sections provide summaries of the methodologies used in key experiments, supplemented with general protocols where specific details are lacking.

SOD1 Activity Assay

Objective: To measure the enzymatic activity of SOD1 in cell lysates or red blood cells following treatment with this compound.

General Protocol:

-

Sample Preparation:

-

Cell Lysates: Cells are treated with this compound for the desired time points. Cells are then harvested, washed, and lysed using a suitable lysis buffer. The lysate is centrifuged to remove cellular debris, and the supernatant is collected for the assay.

-

Red Blood Cells (RBCs): Whole blood is collected, and RBCs are isolated by centrifugation. The RBCs are then lysed to release their contents, including SOD1.

-

-

Assay Principle: The assay typically relies on the ability of SOD1 to inhibit the reduction of a chromogenic reagent (e.g., WST-1 or nitroblue tetrazolium) by superoxide anions generated by a xanthine (B1682287)/xanthine oxidase system. The degree of inhibition is proportional to the SOD1 activity.

-

Procedure (based on commercially available kits):

-

A standard curve is prepared using known concentrations of SOD.

-

Samples (cell lysates or RBC lysates) are added to the wells of a microplate.

-

The enzyme working solution (containing xanthine and the chromogenic reagent) is added to each well.

-

The reaction is initiated by adding xanthine oxidase.

-

The plate is incubated at room temperature, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis: The SOD1 activity in the samples is calculated based on the standard curve and expressed as units of activity per milligram of protein or per cell number.

Figure 2: Experimental workflow for the SOD1 activity assay.

Matrigel Plug Angiogenesis Assay

Objective: To assess the in vivo anti-angiogenic activity of this compound.

General Protocol:

-

Matrigel Preparation: Matrigel, a basement membrane extract, is thawed on ice. This compound and a pro-angiogenic factor (e.g., bFGF or VEGF) are mixed with the liquid Matrigel. A control group with the pro-angiogenic factor but without this compound is also prepared.

-

Animal Injection: The Matrigel mixture is subcutaneously injected into the flanks of mice. The Matrigel solidifies at body temperature, forming a "plug."

-

Incubation Period: The mice are monitored for a set period (e.g., 7-14 days) to allow for vascularization of the Matrigel plug.

-

Plug Excision and Analysis:

-

The mice are euthanized, and the Matrigel plugs are excised.

-

The degree of angiogenesis can be quantified by several methods:

-

Hemoglobin Content: The plugs are homogenized, and the hemoglobin content is measured using a colorimetric assay (e.g., Drabkin's reagent). The amount of hemoglobin is proportional to the number of red blood cells and, therefore, the extent of vascularization.

-

Immunohistochemistry: The plugs are fixed, sectioned, and stained for endothelial cell markers such as CD31. The vessel density can then be quantified by microscopy.

-

-

Figure 3: Experimental workflow for the Matrigel plug angiogenesis assay.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on copper chelation and the subsequent inhibition of SOD1 and CcOX. This leads to a cascade of events culminating in tumor cell apoptosis and the inhibition of angiogenesis. While detailed pharmacokinetic data remains limited in the public domain, clinical studies have established a tolerable dosing regimen and identified key pharmacodynamic biomarkers for monitoring its biological activity. Further research, particularly focused on the quantitative aspects of its pharmacokinetics and the elucidation of detailed experimental protocols, will be crucial for the continued development and optimization of this therapeutic agent.

ATN-224: A Technical Guide to its Influence on the Cellular Redox Environment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATN-224, a second-generation tetrathiomolybdate (B108656) analog, functions as a potent modulator of the cellular redox environment. Its primary mechanism of action involves copper chelation, leading to the inhibition of copper-dependent enzymes, most notably superoxide (B77818) dismutase 1 (SOD1). This inhibition disrupts the delicate balance of reactive oxygen species (ROS), creating a pro-oxidant state characterized by elevated superoxide levels and decreased hydrogen peroxide. This shift in redox homeostasis triggers a cascade of downstream signaling events, impacting cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth analysis of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Core Mechanism of Action: Copper Chelation and SOD1 Inhibition

This compound's biological activity is rooted in its high affinity for copper ions. By chelating copper, it effectively depletes the intracellular pool of this essential cofactor, thereby inhibiting the function of copper-dependent enzymes. A primary and well-characterized target of this compound is SOD1, a key enzyme in the antioxidant defense system.[1][2][3] SOD1 catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The inhibition of SOD1 by this compound is a time- and dose-dependent process that leads to a significant increase in intracellular superoxide levels.[3]

The mechanism of SOD1 inhibition is believed to be through the removal of the copper ion from the enzyme's active site, rendering it catalytically inactive.[3] This targeted inhibition of SOD1 is a central event that initiates the cascade of redox-related cellular responses.

Quantitative Impact of this compound on Cellular Processes

The following tables summarize the key quantitative data on the efficacy of this compound in various cellular contexts.

| Parameter | Cell Line/System | Value | Reference |

| SOD1 Inhibition (IC₅₀) | Purified Bovine SOD1 | 0.33 ± 0.03 µM (after 24h) | [3] |

| Endothelial Cells (HUVEC) | 17.5 ± 3.7 nM | [3] | |

| A431 (human epidermoid carcinoma) | 185 ± 65 nM | [4] | |

| Cell Proliferation Inhibition (IC₅₀) | HUVEC (Human Umbilical Vein Endothelial Cells) | 1.4 ± 0.3 µM | [3] |

| A431 (human epidermoid carcinoma) | 4.5 ± 0.4 µM | [4] | |

| Cell Viability (EC₅₀) | WEHI7.2 (murine thymic lymphoma) | 3.17 ± 0.27 nM | [1] |

| Hb12 (WEHI7.2 overexpressing Bcl-2) | 5.84 ± 0.34 nM | [1] | |

| 200R (doxorubicin-resistant WEHI7.2) | 5.25 ± 0.32 nM | [1] | |

| Reduction in SOD1 Activity in vivo | Red Blood Cells (Human) | >90% | [5] |

Detailed Experimental Protocols

Measurement of Superoxide Dismutase 1 (SOD1) Activity

This protocol is based on the methods described in studies investigating this compound's effects.[1][3]

Principle: The assay measures the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. SOD1 in the sample competes for superoxide, thus inhibiting the colorimetric reaction.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Xanthine solution

-

Xanthine Oxidase

-

Tetrazolium salt solution (WST-1 or NBT)

-

96-well microplate reader

-

Phosphate buffered saline (PBS)

Procedure:

-

Cell Lysate Preparation:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

In a 96-well plate, add a standardized amount of protein from each cell lysate.

-

Add the xanthine solution and the tetrazolium salt solution to each well.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 20-30 minutes).

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

-

-

Calculation:

-

Calculate the percentage of inhibition of the colorimetric reaction for each sample relative to a control without SOD1. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of reduction of the tetrazolium salt by 50%.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted from methodologies used to assess ROS levels following this compound treatment.[3]

Principle: This method utilizes a cell-permeable fluorescent probe, such as Dihydroethidium (DHE), which is specifically oxidized by superoxide to a fluorescent product (2-hydroxyethidium) that intercalates with DNA.

Materials:

-

Dihydroethidium (DHE)

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

-

Phosphate buffered saline (PBS)

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency and treat with this compound or vehicle control.

-

-

Probe Loading:

-

Remove the treatment medium and wash the cells with PBS.

-

Incubate the cells with DHE solution (typically 2-10 µM in serum-free medium) for 15-30 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the DHE solution and wash the cells gently with PBS to remove excess probe.

-

-

Analysis:

-

Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using the appropriate filter set for red fluorescence.

-

Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

-

Visualization of Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Experimental Workflow for Assessing this compound's Effects

Downstream Consequences of Altered Redox Environment

Inhibition of Pro-survival Signaling: The ERK1/2 Pathway

Growth factor signaling pathways, such as those mediated by EGF, FGF, and VEGF, are critical for cell proliferation and survival. A key downstream effector of these pathways is the extracellular signal-regulated kinase 1/2 (ERK1/2). The activity of ERK1/2 is tightly regulated by a balance of phosphorylation by upstream kinases (MEK1/2) and dephosphorylation by protein tyrosine phosphatases (PTPs).

This compound-mediated inhibition of SOD1 leads to a decrease in H₂O₂, a key molecule that transiently inactivates PTPs by oxidizing their catalytic cysteine residue.[4] With reduced H₂O₂ levels, PTPs remain active, leading to the dephosphorylation and inactivation of ERK1/2.[4] This inhibition of ERK1/2 phosphorylation has been observed in various cell types, including endothelial and tumor cells, and is a major contributor to the anti-proliferative and anti-angiogenic effects of this compound.[3][4]

Induction of Peroxynitrite-Dependent Cell Death

The accumulation of superoxide resulting from SOD1 inhibition can lead to the formation of peroxynitrite (ONOO⁻), a highly reactive and cytotoxic molecule, through its reaction with nitric oxide (NO).[1][2] In several cancer cell lines, particularly those of hematological origin, this compound has been shown to induce peroxynitrite-dependent cell death.[1][2] This mechanism of cell death is distinct from the anti-proliferative effects observed in endothelial cells and highlights a selective cytotoxicity of this compound towards certain cancer cells.

Impact on the Glutathione (B108866) System

While direct inhibition of glutathione-related enzymes by this compound has not been extensively reported, the significant increase in oxidative stress caused by SOD1 inhibition places a heavy burden on the glutathione antioxidant system. The synergy observed between this compound and buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione synthesis, in melanoma cells suggests that depleting the glutathione pool sensitizes cells to the pro-oxidant effects of this compound.[6] This indicates that a functional glutathione system is a critical defense mechanism against this compound-induced oxidative stress. The increased demand for glutathione to detoxify ROS and their byproducts likely leads to a shift in the cellular redox state towards a more oxidized environment.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy that targets the cellular redox environment by inhibiting SOD1. Its ability to increase superoxide and decrease hydrogen peroxide levels disrupts key signaling pathways involved in cell growth and survival, leading to anti-angiogenic and pro-apoptotic effects. The quantitative data presented herein underscore its potency and selectivity.

Future research should focus on further elucidating the direct effects of this compound on the glutathione synthesis and recycling pathways. A comprehensive redox proteomics analysis could identify other potential protein targets of this compound-induced oxidative stress. Understanding the full spectrum of its impact on the cellular redox network will be crucial for optimizing its therapeutic application and for the development of novel combination therapies targeting redox vulnerabilities in cancer and other diseases.

References

- 1. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redox-related antimelanoma activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

ATN-224's Anti-Angiogenic Mechanism in Endothelial Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-angiogenic effects of ATN-224 (choline tetrathiomolybdate) on endothelial cells. While initially investigated for its apoptosis-inducing capabilities, extensive research has revealed a distinct, non-apoptotic pathway of action in the vascular endothelium. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling cascades.

Core Mechanism: SOD1 Inhibition and Oxidative Stress

This compound is a second-generation tetrathiomolybdate (B108656) analogue that functions as a potent copper chelator.[1][2] Its primary intracellular target is the copper-containing enzyme, superoxide (B77818) dismutase 1 (SOD1).[3][4][5] By selectively binding and removing copper, this compound inhibits SOD1 activity in both endothelial and tumor cells.[1][6]

Inhibition of SOD1 disrupts the normal cellular redox balance by preventing the dismutation of superoxide anions (O₂⁻) into hydrogen peroxide (H₂O₂).[1][7] This leads to an accumulation of intracellular superoxide, a key event that triggers the downstream anti-proliferative and anti-angiogenic effects in endothelial cells.[1][2][6]

Quantitative Effects of this compound on Endothelial Cells

The following tables summarize the key in vitro inhibitory concentrations of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

| Parameter | Cell Line | IC₅₀ Value | Reference |

| Proliferation Inhibition | HUVEC | 1.4 ± 0.3 µmol/L | [5][8] |

| Intracellular SOD1 Activity Inhibition | HUVEC | 17.5 ± 3.7 nmol/L | [8] |

Table 1: In vitro efficacy of this compound in HUVECs.

Signaling Pathway of this compound in Endothelial Cells

Contrary to its effect on tumor cells, this compound does not induce apoptosis in endothelial cells.[1][4][6] Instead, the increase in superoxide anions leads to the inhibition of key pro-angiogenic signaling pathways. Specifically, this compound has been shown to block the phosphorylation of extracellular signal-regulated kinase (ERK1/2) that is stimulated by growth factors such as FGF-2 and VEGF.[1][8][9]

Interestingly, treatment with this compound also upregulates stress response genes and anti-apoptotic proteins, including p21, Bcl-2, and Bcl-xL, which may contribute to the observed resistance to apoptosis in these cells.[10][11]

Figure 1. Signaling pathway of this compound in endothelial cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below, accompanied by workflow diagrams.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of this compound on the proliferation of endothelial cells, such as HUVECs.

Methodology:

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of 2,500 cells per well in complete growth medium.

-

Incubation: Allow cells to attach and grow for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates for 72 hours.

-

Quantification: Assess cell proliferation using a suitable method, such as the CyQuant Cell Proliferation Assay Kit. This involves lysing the cells and measuring the fluorescence of a DNA-binding dye.

-

Analysis: Calculate the IC₅₀ value by plotting the percentage of proliferation inhibition against the log concentration of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. [PDF] Copper Binding by Tetrathiomolybdate Attenuates Angiogenesis and Tumor Cell Proliferation through the Inhibition of Superoxide Dismutase 1 | Semantic Scholar [semanticscholar.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper chelator this compound inhibits endothelial function by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Copper Chelator's Journey: A Technical Guide to the History and Evolution of Tetrathiomolybdate Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrathiomolybdate (B108656) (TTM), a potent copper chelator, has carved a unique path in pharmacology, evolving from a veterinary treatment to a promising therapeutic for a range of human diseases. Initially recognized for its ability to induce copper deficiency in ruminants, its mechanism of action has been harnessed for conditions characterized by copper dysregulation and copper-dependent pathological processes. This in-depth technical guide explores the history, evolution, and multifaceted mechanisms of tetrathiomolybdate and its analogues, providing a comprehensive resource for researchers and drug development professionals.

The primary mechanism of TTM revolves around its high affinity for copper. It forms a stable tripartite complex with copper and proteins, particularly albumin, in the bloodstream. This complex renders copper biologically unavailable for cellular uptake and facilitates its excretion, primarily through the bile.[1] This targeted copper depletion has been the cornerstone of its therapeutic applications, most notably in Wilson's disease, a genetic disorder leading to toxic copper accumulation.[2] Beyond this primary indication, the critical role of copper as a cofactor for enzymes involved in angiogenesis, inflammation, and fibrosis has opened avenues for investigating TTM in cancer, inflammatory conditions, and fibrotic diseases.[2][3]

The evolution of TTM has been driven by the need for improved stability and pharmacokinetic profiles. The initial ammonium (B1175870) salt of tetrathiomolybdate, while effective, presented stability challenges. This led to the development of second-generation analogues, with bis-choline tetrathiomolybdate (formerly WTX101, now known as ALXN1840) emerging as a key innovation. This analogue offers enhanced stability and has been the focus of recent clinical development, particularly for Wilson's disease.[4][5] This guide will delve into the preclinical and clinical data that have shaped our understanding of these compounds, detail the experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate.

Data Presentation

Preclinical Efficacy of Tetrathiomolybdate Analogues

| Compound | Model | Cell Line/Animal Model | Key Findings | Reference |

| Ammonium Tetrathiomolybdate (TM) | Cancer (Breast) | Her/2neu mice | Completely prevented the development of visible mammary cancers. | |

| Ammonium Tetrathiomolybdate (TM) | Amyotrophic Lateral Sclerosis (ALS) | SOD1(G93A) mouse model | Delayed disease onset, slowed progression, and prolonged survival by ~25%. | [6] |

| Bis-choline Tetrathiomolybdate (ATN-224) | Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited HUVEC proliferation with an IC50 of 1.4 ± 0.3 μmol/L. | [3] |

Clinical Trial Data for Tetrathiomolybdate Analogues

| Compound | Indication | Phase | Dosage | Key Outcomes | Reference |

| Ammonium Tetrathiomolybdate (TM) | Wilson's Disease | Phase III | Not specified | Stabilized neurological function, with 81% of patients showing significant recovery at 3 years. | [2] |

| Ammonium Tetrathiomolybdate (TM) | Metastatic Cancer | Phase I | 90, 105, and 120 mg/day | Achieved stable disease in five of six patients who were copper deficient for at least 90 days. | |

| Ammonium Tetrathiomolybdate (TM) | Advanced Kidney Cancer | Phase II | 40 mg three times a day with meals and 60 mg at bedtime | Four of thirteen evaluable patients (31%) had stable disease for at least 6 months. | [7] |

| Ammonium Tetrathiomolybdate (TM) | Hormone-Refractory Prostate Cancer | Phase II | Not specified | Did not delay disease progression. | [8] |

| Ammonium Tetrathiomolybdate (TM) | High-Risk Breast Cancer | Phase II | 100 mg daily | 10-month relapse-free survival was 85.0%. | [9] |